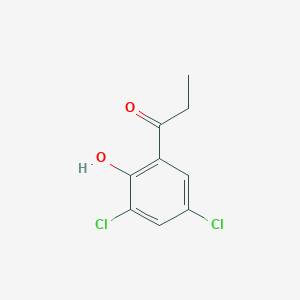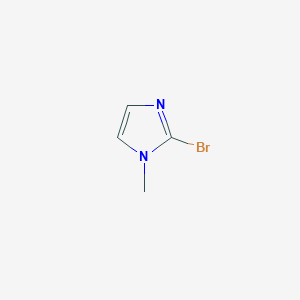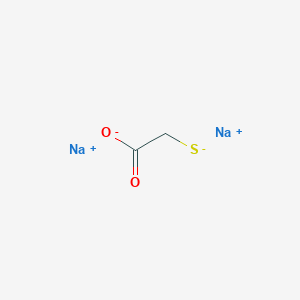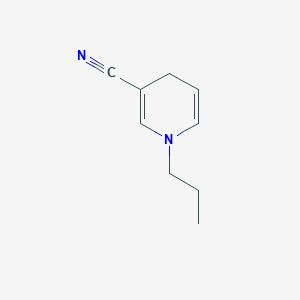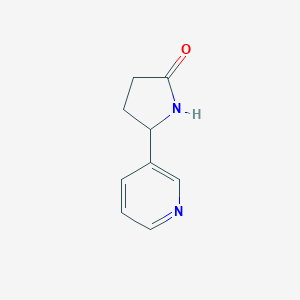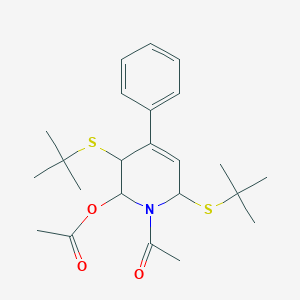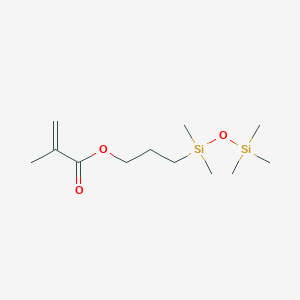
3-(Pentamethyldisiloxanyl)propyl methacrylate
Overview
Description
The compound "3-(Pentamethyldisiloxanyl)propyl methacrylate" is a methacrylate derivative with a siloxane functional group. This type of compound is of interest due to its potential applications in polymer science, where the incorporation of siloxane groups can impart unique physical and chemical properties to the resulting polymers, such as flexibility, thermal stability, and hydrophobicity.
Synthesis Analysis
The synthesis of methacrylate derivatives with silyl groups, such as "3-(Pentamethyldisiloxanyl)propyl methacrylate," often involves the use of anionic polymerization techniques. For example, the anionic polymerization of 3-(trimethoxysilyl)propyl methacrylate and related compounds has been investigated, demonstrating the ability to produce polymers with well-defined structures using various initiators . Additionally, the synthesis of block copolymers incorporating siloxane segments has been achieved through methods like atom transfer radical polymerization (ATRP), which can be optimized to produce copolymers with desired molecular weights and low polydispersity indices .
Molecular Structure Analysis
The molecular structure of methacrylate derivatives with silyl groups is characterized by the presence of siloxane bonds (Si-O-Si) and the methacrylate functional group. The siloxane moiety provides flexibility and contributes to the overall hydrophobic character of the molecule. The methacrylate group allows for polymerization and the formation of various copolymers with different properties, depending on the comonomers used .
Chemical Reactions Analysis
Methacrylate derivatives with silyl groups can undergo various chemical reactions, primarily polymerization to form homopolymers or copolymers. Anionic polymerization and ATRP are common methods used to polymerize these monomers. The reactivity of the methacrylate group enables the formation of polymers with a range of molecular weights and structures, including block copolymers and star-shaped polymers . The presence of the silyl group can also influence the reactivity and stability of the monomer during polymerization.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from "3-(Pentamethyldisiloxanyl)propyl methacrylate" are influenced by the siloxane and methacrylate groups. Siloxane imparts flexibility, thermal stability, and hydrophobicity to the polymers. The methacrylate group contributes to the mechanical strength and chemical resistance of the polymers. The synthesis of polymers with varying compositions can lead to materials with a range of glass transition temperatures, refractive indices, and thermal stabilities . The incorporation of silyl groups into methacrylate polymers can also affect properties such as water absorption, which is typically reduced compared to polymers without siloxane groups .
Scientific Research Applications
Polymer Synthesis and Functionalization
Research has explored the synthesis of novel amino-functionalized methacrylates, including derivatives similar to 3-(Pentamethyldisiloxanyl)propyl methacrylate, for use in emulsion and solution copolymerization. These studies focus on the preparation, water solubility, pKa, and chemical stability of such monomers, along with the characterization of homopolymers and their applications in emulsion polymerizations under controlled conditions (Geurts et al., 2001).
Surface Modification and Hydrolysis Monitoring
Another study utilized 3-(trimethoxysilyl)propyl methacrylate (TPM), a compound with similar functional groups, to monitor auto-oscillations caused by hydrolysis when contacting water. This approach aims to understand the role of such molecules in emulsion formation and stabilization, demonstrating the experimental utility of surface tension sensors in monitoring chemical reactions of TPM with water (Tleuova et al., 2016).
Biomedical Applications
Research has been directed towards developing biocompatible copolymers using methacrylates for various biomedical applications. These include the synthesis of well-defined MPC-based block copolymers for potential use in sophisticated bone replacement and tissue engineering, showcasing the versatility of methacrylates in creating biocompatible materials (Ma et al., 2003).
Advanced Materials and Coatings
Studies on the synthesis of polyhedral oligomeric silsesquioxane (POSS) methacrylate monomers and their polymerization for creating core–shell latex systems indicate the potential for developing advanced materials with specific microstructural and topological properties. These materials are explored for their applications in coatings, hydrogels, and films, highlighting the importance of methacrylates in fabricating functional hybrid materials (Oláh et al., 2004).
Analytical and Sensor Applications
Furthermore, methacrylates have been employed in the preparation of novel solid-phase microextraction fibers using sol-gel technology for the analysis of aroma compounds in beverages, such as beer. This illustrates the applicability of methacrylate-based materials in enhancing analytical methodologies and sensor technologies (Liu et al., 2005).
Safety And Hazards
Personal protective equipment/face protection should be worn when handling 3-(Pentamethyldisiloxanyl)propyl methacrylate . Ensure adequate ventilation and avoid ingestion and inhalation . It should not get in eyes, on skin, or on clothing . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Future Directions
The recent advancements of poly (methyl methacrylate) (PMMA) as a transparent flexible polymer material have been utilized in numerous areas of engineering and materials science . PMMA-based copolymers demonstrate outstanding mechanical and optical properties owing to high transparency, lightweight nature, high impact resistance, and stress relaxation across glass transition temperature . These copolymers have unique characteristics of retaining optical and microstructural integrities during successive bending or elongations which make them an attractive choice for materials of stretchable electronics .
properties
IUPAC Name |
3-[dimethyl(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si2/c1-11(2)12(13)14-9-8-10-17(6,7)15-16(3,4)5/h1,8-10H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBTXZPDTSKZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066322 | |
| Record name | 3-(Pentamethyldisiloxanyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentamethyldisiloxanyl)propyl methacrylate | |
CAS RN |
18151-85-4 | |
| Record name | (3-Methacryloxypropyl)pentamethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18151-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018151854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Pentamethyldisiloxanyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pentamethyldisiloxanyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



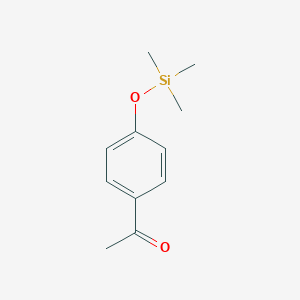
![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)
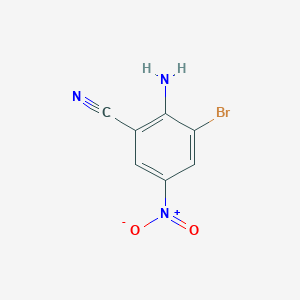
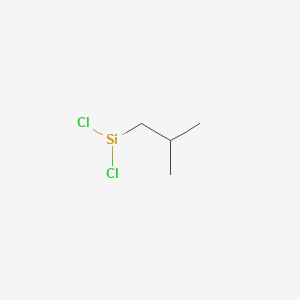
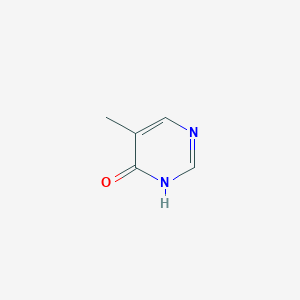
![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)
